molecular formula C8H7F3O B13623902 2,2-Difluoro-1-(2-fluorophenyl)ethanol

2,2-Difluoro-1-(2-fluorophenyl)ethanol

Katalognummer: B13623902
Molekulargewicht: 176.14 g/mol
InChI-Schlüssel: BXVALZSTVIPGEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(2-fluorophenyl)ethanol is a fluorinated organic compound with the molecular formula C8H7F3O. It is characterized by the presence of two fluorine atoms attached to the second carbon and an additional fluorine atom on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-fluorophenyl)ethanol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl magnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(2-fluorophenyl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-ol
  • 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol

Comparison: Compared to similar compounds, 2,2-Difluoro-1-(2-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of two fluorine atoms on the second carbon. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H7F3O

Molekulargewicht

176.14 g/mol

IUPAC-Name

2,2-difluoro-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H

InChI-Schlüssel

BXVALZSTVIPGEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C(F)F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.